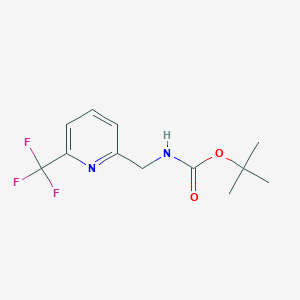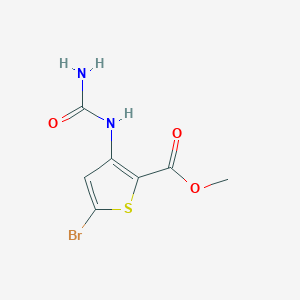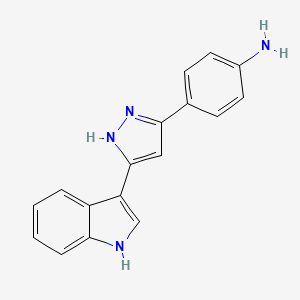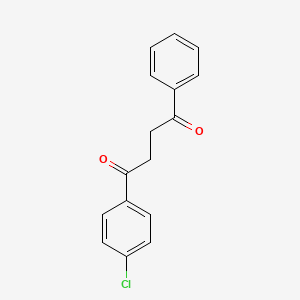
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride is a chemical compound that features a piperidine ring and an isoquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and isoquinoline structures suggests that it may exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Isoquinoline Moiety: The isoquinoline structure can be introduced via cyclization reactions involving benzylamine derivatives.
N-Methylation: The methyl group is introduced through methylation reactions using methyl iodide or similar reagents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline or piperidine rings.
Reduction: Reduced forms of the compound, potentially affecting the isoquinoline ring.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine: The non-hydrochloride form of the compound.
N-Methyl-N-(piperidin-4-YL)quinolin-5-amine: A similar compound with a quinoline ring instead of an isoquinoline ring.
N-Methyl-N-(piperidin-4-YL)benzylamine: A related compound with a benzylamine moiety.
Uniqueness
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride is unique due to the combination of the piperidine and isoquinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
651307-14-1 |
|---|---|
分子式 |
C15H20ClN3 |
分子量 |
277.79 g/mol |
IUPAC 名称 |
N-methyl-N-piperidin-4-ylisoquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C15H19N3.ClH/c1-18(13-5-8-16-9-6-13)15-4-2-3-12-11-17-10-7-14(12)15;/h2-4,7,10-11,13,16H,5-6,8-9H2,1H3;1H |
InChI 键 |
TYPSYEMUABAAMG-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCNCC1)C2=CC=CC3=C2C=CN=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)


![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)






![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)
![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)

